

# Cellular Uptake of Rosomidnar Oligonucleotides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Rosomidnar |           |
| Cat. No.:            | B12738195  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Rosomidnar (formerly PNT2258) is a novel therapeutic agent composed of a 24-base, single-stranded, unmodified phosphodiester DNA oligonucleotide. It is designed to inhibit the expression of the B-cell lymphoma 2 (BCL-2) protein, a key regulator of apoptosis frequently overexpressed in various cancers. The cellular delivery of this unprotected oligonucleotide is facilitated by its encapsulation within a specialized liposomal delivery system known as SMARTICLES®. This technical guide provides a comprehensive overview of the cellular uptake of Rosomidnar oligonucleotides, detailing the delivery vehicle, the proposed mechanisms of cellular entry and intracellular trafficking, and the subsequent action of the oligonucleotide on its target. Due to the limited publicly available data specific to Rosomidnar, this guide combines known information about the drug with established principles of liposomal drug delivery and oligonucleotide trafficking to present a cohesive model.

## **Introduction to Rosomidnar (PNT2258)**

Rosomidnar is a first-in-class agent that utilizes a mechanism termed DNA interference (DNAi) to downregulate BCL-2 expression. The active component is a 24-base single-stranded DNA oligonucleotide (PNT100) that is complementary to a regulatory region of the BCL-2 gene.[1][2] Unlike antisense oligonucleotides that typically target messenger RNA (mRNA), Rosomidnar is designed to interact directly with the BCL-2 gene promoter, thereby inhibiting its transcription. [3][4] To protect the unmodified phosphodiester DNA from degradation in the bloodstream and



facilitate its entry into target cells, it is encapsulated in a liposomal nanoparticle delivery system.[2][5]

## The SMARTICLES® Delivery System

The cellular uptake of **Rosomidnar** is fundamentally determined by the properties of its liposomal carrier, the SMARTICLES® technology.

#### **Composition and Physicochemical Properties**

While the precise lipid composition of the SMARTICLES® formulation used for **Rosomidnar** is proprietary, patents and related materials describe them as amphoteric liposomes.[6][7][8] This implies a composition that includes a combination of anionic, cationic, and neutral amphiphiles. [8] This composition is designed to provide stability in serum and facilitate the encapsulation of the negatively charged DNA oligonucleotide.[6][8] The general characteristics of such liposomal systems are summarized in Table 1.



| Property       | General Description                                                                         | Significance for Cellular<br>Uptake                                                                                                     |
|----------------|---------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------|
| Overall Charge | Amphoteric; the surface charge can vary depending on the pH of the surrounding environment. | Can influence interactions with<br>the cell membrane and serum<br>proteins, potentially affecting<br>uptake efficiency and<br>pathways. |
| Size           | Typically in the nanometer range, consistent with other liposomal drug delivery systems.    | Size is a critical determinant of<br>the endocytic pathway utilized<br>for cellular entry.                                              |
| Composition    | A mixture of cationic, anionic, and neutral lipids.                                         | The specific lipid composition affects membrane fluidity, stability, and the mechanism of interaction with the cell membrane.           |
| Encapsulation  | The PNT100 oligonucleotide is encapsulated within the aqueous core of the liposome.  [9]    | Protects the oligonucleotide from nuclease degradation and facilitates its transport into the cell.                                     |

Table 1: General Physicochemical Properties of SMARTICLES®-like Liposomes

## Cellular Uptake and Intracellular Trafficking

The entry of **Rosomidnar**-loaded liposomes into target cells is presumed to occur via endocytosis, a process by which cells internalize macromolecules and particles. The specific pathway can be influenced by the physicochemical properties of the liposome and the cell type.

# **Proposed Cellular Uptake Workflow**

The following diagram illustrates the generalized workflow for the cellular uptake of **Rosomidnar**.





Click to download full resolution via product page

**Caption:** Proposed workflow for **Rosomidnar** cellular uptake and action.



#### **Endocytic Pathways**

While specific studies on **Rosomidnar** are lacking, liposomes are generally internalized through one or more of the following endocytic pathways:

- Clathrin-Mediated Endocytosis: This is a common pathway for the uptake of nanoparticles. It
  involves the formation of clathrin-coated pits on the cell surface that invaginate to form
  vesicles.
- Caveolae-Mediated Endocytosis: These flask-shaped invaginations of the plasma membrane are rich in cholesterol and sphingolipids. This pathway can bypass the lysosomal degradation route, which could be advantageous for drug delivery.
- Macropinocytosis: This process involves the formation of large, irregular vesicles (macropinosomes) and is a non-specific mechanism for the uptake of extracellular fluid and its contents.

The dominant pathway for **Rosomidnar** uptake would likely depend on the specific lipid composition of the SMARTICLES® and the surface receptors of the target cancer cells.

#### **Intracellular Trafficking and Endosomal Escape**

Following internalization, the liposome-encapsulated **Rosomidnar** is enclosed within an early endosome. These endosomes mature into late endosomes, which typically fuse with lysosomes. For the PNT100 oligonucleotide to be effective, it must escape from the endosome into the cytoplasm before it is degraded in the lysosome. The amphoteric nature of the SMARTICLES® liposomes may play a role in facilitating this endosomal escape. Cationic lipids, for instance, are known to interact with the anionic lipids of the endosomal membrane, leading to membrane destabilization and release of the liposomal contents into the cytoplasm.

# Mechanism of Action: DNA Interference (DNAi)

Once in the cytoplasm, the single-stranded PNT100 oligonucleotide must translocate to the nucleus to exert its therapeutic effect.

### **Nuclear Translocation and Target Binding**



The mechanism by which the PNT100 oligonucleotide enters the nucleus is not fully elucidated but is a critical step for its activity. Inside the nucleus, it binds to a specific sequence in the promoter region of the BCL-2 gene.[3][9]

## **Inhibition of Transcription**

The binding of the PNT100 oligonucleotide to the BCL-2 promoter is proposed to interfere with the binding of transcription factors necessary for gene expression, thereby inhibiting the transcription of BCL-2 mRNA. This leads to a decrease in the production of the anti-apoptotic BCL-2 protein, ultimately sensitizing the cancer cell to apoptosis.

The following diagram illustrates the proposed DNA interference pathway.



Click to download full resolution via product page

**Caption:** Proposed mechanism of DNA interference by **Rosomidnar**.

## **Experimental Protocols for Studying Cellular Uptake**



While specific protocols for **Rosomidnar** are not publicly available, the following represents a generalized methodology for investigating the cellular uptake of liposomal nanoparticles.

#### **Preparation of Fluorescently Labeled Rosomidnar**

To visualize and quantify cellular uptake, the liposome or the oligonucleotide can be labeled with a fluorescent dye.

#### Protocol:

- Liposome Labeling: Incorporate a lipid conjugated to a fluorescent dye (e.g., Rhodamine-PE, NBD-PE) into the lipid mixture during the preparation of the SMARTICLES®.
- Oligonucleotide Labeling: Synthesize the PNT100 oligonucleotide with a fluorescent tag (e.g., fluorescein, Cy5) at the 5' or 3' end.
- Purification: Remove unincorporated dye by size exclusion chromatography or dialysis.
- Characterization: Confirm the size, charge, and encapsulation efficiency of the labeled liposomes using dynamic light scattering, zeta potential measurements, and a fluorescencebased assay.

#### In Vitro Cellular Uptake Assay

This assay quantifies the amount of **Rosomidnar** taken up by cancer cells over time.

#### Protocol:

- Cell Culture: Plate target cancer cells (e.g., a B-cell lymphoma cell line) in a multi-well plate and allow them to adhere overnight.
- Treatment: Treat the cells with varying concentrations of fluorescently labeled **Rosomidnar** for different time points (e.g., 1, 4, 8, 24 hours).
- Washing: Wash the cells thoroughly with phosphate-buffered saline (PBS) to remove noninternalized liposomes.
- Quantification:



- Fluorometry: Lyse the cells and measure the fluorescence intensity of the lysate using a plate reader.
- Flow Cytometry: Detach the cells and analyze the fluorescence of individual cells using a flow cytometer.
- Data Analysis: Plot the fluorescence intensity against time and concentration to determine the kinetics and efficiency of uptake.

## Visualization of Intracellular Trafficking

Confocal microscopy can be used to visualize the subcellular localization of **Rosomidnar**.

#### Protocol:

- Cell Culture: Grow cells on glass coverslips.
- Treatment: Treat the cells with fluorescently labeled Rosomidnar.
- Co-staining: At various time points, fix the cells and stain for specific organelles using fluorescent markers (e.g., LysoTracker for lysosomes, an antibody against EEA1 for early endosomes).
- Imaging: Acquire images using a confocal microscope.
- Analysis: Analyze the co-localization of the Rosomidnar signal with the organelle markers to determine its intracellular trafficking pathway.

# Summary of Quantitative Data from Preclinical and Clinical Studies

Publicly available data on the quantitative aspects of **Rosomidnar**'s cellular uptake is limited. However, clinical trial data provides some insights into the effective concentrations and dosing.



| Parameter                           | Finding                                                                                                                       | Study Type  | Reference(s) |
|-------------------------------------|-------------------------------------------------------------------------------------------------------------------------------|-------------|--------------|
| In Vitro Effective<br>Concentration | 2.5 µM of PNT2258 induced apoptosis and cell cycle arrest in a follicular small cleaved cell lymphoma (WSU-FSCCL) cell line.  | Preclinical | [1]          |
| Phase I Maximum Tolerated Dose      | Not reached at doses up to 150 mg/m².                                                                                         | Clinical    | [9]          |
| Phase II Dosing<br>Regimen          | 120 mg/m²<br>administered<br>intravenously on days<br>1 through 5 of a 21-<br>day cycle.                                      | Clinical    | [2]          |
| Pharmacokinetics<br>(Human)         | Doses at or above 32 mg/m² resulted in plasma exposure levels sufficient for anti-tumor activity based on preclinical models. | Clinical    | [9]          |
| Tumor Shrinkage<br>(NHL)            | 82% of patients with recurrent or refractory non-Hodgkin's lymphoma showed tumor shrinkage with single-agent therapy.         | Clinical    | [4]          |
| Overall Response<br>Rate (FL)       | 40% in patients with follicular lymphoma.                                                                                     | Clinical    | [4]          |
| Overall Response<br>Rate (DLBCL)    | 50% in patients with diffuse large B-cell lymphoma.                                                                           | Clinical    | [4]          |



Table 2: Summary of Quantitative Data for **Rosomidnar** (PNT2258)

#### Conclusion

The cellular uptake of **Rosomidnar** is a complex process orchestrated by its liposomal delivery vehicle, the SMARTICLES® system. While specific experimental data on the uptake of **Rosomidnar** is scarce, a model based on the principles of liposome-cell interactions suggests an endocytic mechanism of entry, followed by endosomal escape and nuclear translocation of the active oligonucleotide. The subsequent DNA interference with the BCL-2 gene promoter represents a novel therapeutic strategy. Further research is needed to fully elucidate the specific pathways involved in **Rosomidnar**'s cellular uptake and intracellular trafficking to optimize its therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. PNT-2258 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 2. A Phase 2 Study of PNT2258 for Treatment of Relapsed or Refractory B-Cell Malignancies
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ProNAi Initiates Phase II Trial of PNT2258 in Patients with Relapsed or Refractory Diffuse Large B-Cell Lymphoma (DLBCL) [prnewswire.com]
- 4. apjohnventures.com [apjohnventures.com]
- 5. PNT2258, a novel deoxyribonucleic acid inhibitor, induces cell cycle arrest and apoptosis via a distinct mechanism of action: a new class of drug for non-Hodgkin's lymphoma PMC [pmc.ncbi.nlm.nih.gov]
- 6. Marina Biotech Continues to Build Worldwide Patent Protection for SMARTICLES [drugdev.com]
- 7. Marina Biotech, Inc. Continues To Build Worldwide Patent Protection For Its SMARTICLES® Nucleic Acid Delivery Technology - BioSpace [biospace.com]
- 8. biospace.com [biospace.com]



- 9. A phase 1 study of the BCL2-targeted deoxyribonucleic acid inhibitor (DNAi) PNT2258 in patients with advanced solid tumors PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cellular Uptake of Rosomidnar Oligonucleotides: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12738195#cellular-uptake-of-rosomidnar-oligonucleotides]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com